Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-
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Overview
Description
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of a bromine atom, an amino group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenol compound, followed by the introduction of the pyrimidine ring through a series of condensation reactions. The amino group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrimidine ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Shares the amino and phenol groups but lacks the pyrimidine ring and bromine atom.
2-Amino-5-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-methoxyphenol: Contains a methoxy group instead of the pyrimidine ring.
Uniqueness
Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- is unique due to the combination of the bromine atom, amino group, and pyrimidine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-10-2-4-11(5-3-10)14-9-15(21-17(19)20-14)13-8-12(18)6-7-16(13)22/h2-9,22H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRKFQRVCOSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60751844 |
Source
|
Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-bromocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60751844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89112-50-5 |
Source
|
Record name | 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-bromocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60751844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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